Estrogen Receptor (ER) Binding Affinity: 4-Hydroxytamoxifen vs. Tamoxifen vs. Desmethyltamoxifen
The active metabolite derived from 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone, 4-hydroxytamoxifen, demonstrates a dramatically higher affinity for the estrogen receptor (ER) compared to the parent drug tamoxifen. In a direct comparative study using ER isolated from human breast carcinoma, 4-hydroxytamoxifen bound to the receptor with an affinity equal to that of the endogenous ligand estradiol, and this binding was 25-50 times more potent than that of tamoxifen [1]. In stark contrast, another metabolite, desmethyltamoxifen, exhibited less than 1% of the affinity of tamoxifen [1]. This establishes the 4-hydroxy group as a critical molecular determinant for high-affinity ER engagement.
| Evidence Dimension | Estrogen Receptor (ER) Binding Affinity |
|---|---|
| Target Compound Data | Affinity equal to estradiol; 25-50x higher affinity than tamoxifen |
| Comparator Or Baseline | Tamoxifen (parent compound); Desmethyltamoxifen (alternative metabolite) |
| Quantified Difference | 25-50 fold increase in affinity over tamoxifen; >100 fold increase over desmethyltamoxifen |
| Conditions | Displacement of tritiated estradiol from ER isolated from human breast carcinoma |
Why This Matters
For researchers procuring a precursor for high-affinity ER ligands, this data quantifies the essential role of the 4-hydroxy group, validating the choice of this specific intermediate over non-hydroxylated or differently hydroxylated analogs.
- [1] Fabian C, Tilzer L, Sternson L. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: Correlation with blood levels in patients with metastatic breast cancer. Biopharm Drug Dispos. 1981;2(4):381-390. View Source
